Procyclidine hydrochloride

Description

A muscarinic antagonist that crosses the blood-brain barrier and is used in the treatment of drug-induced extrapyramidal disorders and in parkinsonism.

Properties

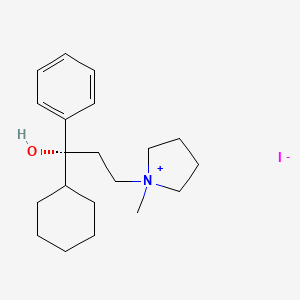

IUPAC Name |

1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSPFXJSEHCTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045357 | |

| Record name | Procyclidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508-76-5 | |

| Record name | Procyclidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1508-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyclidine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyclidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Procyclidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procyclidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCYCLIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQC932Z7YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Procyclidine Hydrochloride: A Deep Dive into its Central Nervous System Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine hydrochloride is a synthetic anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic efficacy is rooted in its ability to antagonize muscarinic acetylcholine receptors within the central nervous system (CNS), thereby restoring the delicate balance between cholinergic and dopaminergic neurotransmission that is disrupted in these disorders. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the CNS. It details the drug's binding affinities for various muscarinic receptor subtypes, elucidates the downstream signaling pathways modulated by its antagonistic action, and presents the experimental methodologies employed to characterize these interactions.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] In the CNS, particularly in the striatum, there is a crucial balance between the excitatory neurotransmitter acetylcholine and the inhibitory neurotransmitter dopamine.[2] In conditions like Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system, contributing to motor symptoms such as tremor, rigidity, and akinesia.[3] Procyclidine redresses this imbalance by blocking the action of acetylcholine at its receptors.[1]

The drug is known to be a non-selective antagonist of the muscarinic acetylcholine M1, M2, and M4 receptors.[4] Its activity at M3 and M5 receptors is less definitively characterized in the available literature.[4]

Quantitative Receptor Binding Affinity

The affinity of this compound for different muscarinic receptor subtypes has been quantified in various studies, typically through radioligand binding assays. The data, often presented as pKi values (the negative logarithm of the inhibition constant, Ki), indicate the potency of the drug's binding to its target receptors. A higher pKi value signifies a stronger binding affinity.

It is crucial to note the stereoselectivity of procyclidine, with the (R)-enantiomer demonstrating significantly higher affinity for muscarinic receptors compared to the (S)-enantiomer.[5] For instance, (R)-procyclidine has a 130-fold higher affinity for M1 and M4 receptors and a 40-fold higher affinity for M2 receptors than (S)-procyclidine.[5]

| Receptor Subtype | Ligand | pKi | Ki (nM) | Source |

| M1 | (R)-Procyclidine | - | - | [5] |

| (S)-Procyclidine | - | - | [5] | |

| M2 | (R)-Procyclidine | - | - | [5] |

| (S)-Procyclidine | - | - | [5] | |

| M4 | (R)-Procyclidine | - | - | [5] |

| (S)-Procyclidine | - | - | [5] |

Note: Specific Ki values for the enantiomers were not explicitly found in the provided search results, but the relative affinities are clearly stated.

Signaling Pathways Modulated by Procyclidine

Procyclidine's antagonism of muscarinic receptors interrupts the downstream signaling cascades typically initiated by acetylcholine. The specific pathways affected depend on the G-protein to which the muscarinic receptor subtype is coupled.

M1 Receptor (Gq/11-coupled) Signaling Pathway

M1 receptors are predominantly coupled to Gq/11 proteins.[6] Their activation by acetylcholine initiates a signaling cascade that leads to the activation of phospholipase C (PLC). Procyclidine, by blocking this receptor, inhibits this pathway.

M2 and M4 Receptor (Gi/o-coupled) Signaling Pathways

M2 and M4 receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase.[6] This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Procyclidine's antagonism at these receptors prevents this inhibitory effect. In the striatum, M4 receptors are particularly important as they act as autoreceptors on cholinergic interneurons, providing a negative feedback mechanism on acetylcholine release. By blocking these autoreceptors, procyclidine can paradoxically increase local acetylcholine release, though its primary effect is the blockade of postsynaptic receptors.

Experimental Protocols

The characterization of procyclidine's mechanism of action relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of procyclidine for different muscarinic receptor subtypes.

-

Objective: To determine the Ki of procyclidine at human M1, M2, M3, M4, and M5 muscarinic receptors.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled this compound.

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filter harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate, add cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of unlabeled procyclidine.

-

For determining non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., atropine) is used instead of procyclidine.

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]-NMS against the logarithm of the procyclidine concentration.

-

Determine the IC50 value (the concentration of procyclidine that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][3][5][7]

-

In Vivo Microdialysis

This technique is employed to measure the effect of procyclidine on neurotransmitter levels, such as dopamine, in specific brain regions of living animals.

-

Objective: To assess the effect of procyclidine on striatal dopamine release.

-

Materials:

-

Laboratory animals (e.g., rats or mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

-

Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a microdialysis probe into the target brain region (e.g., striatum).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant rate.

-

Collect baseline dialysate samples at regular intervals.

-

Administer procyclidine systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Continue to collect dialysate samples.

-

-

Data Analysis:

-

Analyze the concentration of dopamine in the dialysate samples using HPLC-ED.

-

Express the dopamine levels as a percentage of the baseline levels and plot them over time.

-

Compare the dopamine levels before and after procyclidine administration to determine its effect.

-

Conclusion

This compound's mechanism of action in the central nervous system is centered on its competitive antagonism of muscarinic acetylcholine receptors, particularly the M1, M2, and M4 subtypes. By blocking the downstream signaling pathways initiated by acetylcholine, procyclidine helps to restore the balance of neurotransmitter activity in the striatum, thereby alleviating the motor symptoms of Parkinson's disease and drug-induced extrapyramidal disorders. The quantitative understanding of its receptor binding affinities and the elucidation of its effects on intracellular signaling cascades, through techniques such as radioligand binding assays and in vivo microdialysis, are fundamental to its rational use in a clinical setting and for the development of future, more selective therapeutic agents.

References

- 1. Effect of phencyclidine on dopamine release in the rat prefrontal cortex; an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Procyclidine Hydrochloride: A Technical Guide to its Antagonism of Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine hydrochloride is a synthetic anticholinergic agent that exerts its therapeutic effects through competitive antagonism of muscarinic acetylcholine receptors (mAChRs). As a non-selective antagonist, it exhibits affinity for all five muscarinic receptor subtypes (M1-M5), albeit with varying potencies. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its interaction with muscarinic receptors. It includes a compilation of binding affinity and functional potency data, detailed experimental protocols for the characterization of muscarinic antagonists, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of muscarinic receptor modulators.

Introduction

This compound is a tertiary amine antimuscarinic agent that effectively crosses the blood-brain barrier.[1] It is clinically used in the management of Parkinson's disease and to control extrapyramidal symptoms induced by antipsychotic medications.[2] The therapeutic efficacy of procyclidine is attributed to its ability to block the effects of acetylcholine (ACh) at central and peripheral muscarinic receptors, thereby helping to restore the balance of cholinergic and dopaminergic neurotransmission in the basal ganglia.[3] Understanding the specific interactions of procyclidine with each muscarinic receptor subtype is crucial for elucidating its full therapeutic potential and side-effect profile.

Quantitative Pharmacological Data

The interaction of procyclidine with muscarinic receptors has been quantified through various in vitro assays. The following tables summarize the available data on the binding affinity (Ki) and functional antagonism (pA2) of procyclidine at the five human muscarinic receptor subtypes.

Table 1: Binding Affinity of this compound for Human Muscarinic Receptor Subtypes

| Receptor Subtype | (R)-Procyclidine Ki (nM) | (S)-Procyclidine Ki (nM) | Procyclidine (racemic) Ki (-log[M]) | Tissue/Cell Line | Reference |

| M1 | 2.1 | 270 | 8.34 | Human Neuroblastoma (NB-OK 1) | [4] |

| M2 | 25 | 1000 | 7.60 | Rat Heart | [4] |

| M3 | - | - | 7.91 | - | [5] |

| M4 | 3.2 | 420 | - | Rat Striatum | [4] |

| M5 | - | - | 7.62 | - | [5] |

Note: Ki values for (R)- and (S)-procyclidine were determined using radioligand binding assays.[4] Ki values for racemic procyclidine are presented as the negative logarithm of the molar concentration.

Table 2: Functional Antagonist Potency of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | Assay Type | Agonist | pA2 Value | Tissue/Cell Line | Reference |

| M1 | Functional Assay (inhibition of contraction) | Carbachol | 8.3 | Guinea-pig ileum | [6] |

| M2 | Functional Assay (inhibition of negative inotropic effect) | Carbachol | 7.5 | Guinea-pig atria | [6] |

| M3 | Functional Assay (inhibition of contraction) | Carbachol | 8.0 | Guinea-pig ileum | [6] |

| M4 | Not Available | - | - | - | |

| M5 | Not Available | - | - | - |

Note: The pA2 value is a measure of the potency of an antagonist in a functional assay. A higher pA2 value indicates greater potency. The data presented here are from studies on isolated tissues and may not fully reflect the potency at recombinant human receptors.

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through distinct signaling cascades. Procyclidine, as an antagonist, blocks the initiation of these pathways by preventing the binding of acetylcholine.

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

The M2 and M4 receptor subtypes are coupled to Gi/o proteins.[7] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).

Figure 1: Procyclidine's antagonism of Gq/11-coupled muscarinic receptors.

Figure 2: Procyclidine's antagonism of Gi/o-coupled muscarinic receptors.

Experimental Protocols

The characterization of this compound as a muscarinic receptor antagonist involves a series of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of procyclidine for each muscarinic receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of procyclidine for M1-M5 muscarinic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

-

This compound.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail and liquid scintillation counter.

-

96-well microplates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer (for total binding).

-

Non-specific binding control (for non-specific binding).

-

Varying concentrations of this compound.

-

A fixed concentration of the radioligand (typically at or near its Kd).

-

The membrane preparation.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the procyclidine concentration.

-

Determine the IC50 value (the concentration of procyclidine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Anticholinergic Properties of Procyclidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine hydrochloride is a synthetic anticholinergic agent with established therapeutic efficacy in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its clinical utility is rooted in its potent antagonism of muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive investigation into the anticholinergic properties of this compound, detailing its receptor binding affinity, mechanism of action through distinct signaling pathways, and the experimental protocols utilized for its characterization. Quantitative data are systematically presented, and key experimental workflows and signaling cascades are visualized to offer a thorough resource for researchers and drug development professionals.

Introduction

This compound, a tertiary amine antimuscarinic agent, exerts its effects by competitively inhibiting the action of acetylcholine at central and peripheral muscarinic receptors.[1][2] By blocking the excitatory effects of acetylcholine, particularly within the striatum, procyclidine helps to restore the dopaminergic-cholinergic balance that is disrupted in parkinsonian syndromes.[2][3] This guide delves into the core anticholinergic characteristics of procyclidine, providing detailed technical information for its study and application in a research and development context.

Receptor Binding Affinity

The anticholinergic activity of this compound is defined by its binding affinity to the five subtypes of muscarinic acetylcholine receptors (M1-M5). While comprehensive binding data for all subtypes is not extensively published, available information indicates a non-selective antagonist profile with a notable affinity for M1, M2, and M4 receptors.[2][4][5]

One study investigating the stereoselectivity of procyclidine found that the (R)-enantiomer exhibits a significantly higher affinity for M1 and M4 receptors compared to M2 receptors. Specifically, (S)-procyclidine demonstrated a 130-fold lower affinity for M1 and M4 receptors and a 40-fold lower affinity for M2 receptors when compared to (R)-procyclidine.[5]

| Receptor Subtype | Reported Affinity (Ki) | -log[M] (pKi) | Reference |

| M1 | 21.38 nM | 8.34 | [4] |

| M2 | 251.19 nM | 7.60 | [4] |

| M3 | Not explicitly reported | - | |

| M4 | Antagonist activity reported | - | [2] |

| M5 | Not explicitly reported | - |

Note: The Ki values are derived from -log[M] values reported in the Drug Central database. Further experimental validation is recommended.

Mechanism of Action: Signaling Pathways

Procyclidine's antagonism of muscarinic receptors interrupts downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, trigger distinct intracellular pathways depending on the receptor subtype. Procyclidine blocks these activation pathways.

-

M1, M3, and M5 Receptor Antagonism (Gq/11 Pathway): These receptors are coupled to the Gq/11 family of G-proteins.[1][6] Acetylcholine binding normally activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). Procyclidine blocks the initial receptor activation, thereby inhibiting this entire cascade.[1][7]

-

M2 and M4 Receptor Antagonism (Gi/o Pathway): These receptors are coupled to the Gi/o family of G-proteins.[7] Acetylcholine binding typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] This, in turn, reduces the activity of protein kinase A (PKA). Procyclidine's antagonism at these receptors prevents this inhibitory effect, leading to a state that is functionally permissive for adenylyl cyclase activity.

Below are Graphviz diagrams illustrating the signaling pathways antagonized by this compound.

Experimental Protocols

The anticholinergic properties of this compound can be quantitatively assessed through various in vitro and ex vivo experimental protocols.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of procyclidine for muscarinic receptors. A common approach is a competition binding assay using a non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).

Objective: To determine the inhibition constant (Ki) of this compound at muscarinic receptors.

Materials:

-

Tissue homogenate expressing muscarinic receptors (e.g., rat brain cortex, guinea pig heart, or cell lines transfected with specific mAChR subtypes).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).

-

This compound solutions of varying concentrations.

-

Non-specific binding control: Atropine (high concentration, e.g., 1 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

Methodology:

-

Membrane Preparation: Homogenize the selected tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the procyclidine concentration. Determine the IC50 (the concentration of procyclidine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Schild Analysis

A Schild analysis using an isolated tissue preparation, such as the guinea pig ileum, can be performed to determine the pA2 value of procyclidine, which is a measure of its antagonist potency.

Objective: To determine the pA2 value of this compound against a muscarinic agonist on isolated guinea pig ileum.

Materials:

-

Guinea pig ileum segment.

-

Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic transducer and data acquisition system.

-

Muscarinic agonist (e.g., acetylcholine or carbachol).

-

This compound solutions of varying concentrations.

Methodology:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Mount the tissue in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist to determine the EC50 (the concentration that produces 50% of the maximal response).

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined time (e.g., 30 minutes).

-

Agonist Concentration-Response in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of procyclidine.

-

Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of procyclidine.

-

Data Analysis:

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (control).

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of procyclidine (-log[B]) on the x-axis.

-

The x-intercept of the resulting linear regression line provides the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

-

Analytical Quantification

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a reliable technique for the quantification of this compound in pharmaceutical dosage forms.

| Parameter | Condition |

| Column | Chiral-AGP, 100 x 4.0 mm, 5.0 µm |

| Mobile Phase | 10 mM Sodium Acetate (pH 4.1 with acetic acid) : Acetonitrile (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Linearity Range | 2-200 µg/mL |

| Correlation Coefficient (r²) | >0.999 |

Conclusion

This compound is a potent anticholinergic agent that acts as a non-selective antagonist at muscarinic acetylcholine receptors. Its therapeutic effects are mediated through the blockade of Gq/11 and Gi/o-coupled signaling pathways. The anticholinergic properties of procyclidine can be rigorously characterized using established in vitro and ex vivo experimental protocols, such as radioligand binding assays and Schild analysis. The data and methodologies presented in this technical guide provide a solid foundation for further research and development involving this important therapeutic agent.

References

- 1. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. procyclidine [drugcentral.org]

- 5. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Go Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Procyclidine Hydrochloride: A Technical Guide to its Modulation of Cholinergic and Dopaminergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine hydrochloride is a synthetic anticholinergic agent with established efficacy in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic effects are primarily attributed to its ability to restore the delicate balance between the cholinergic and dopaminergic neurotransmitter systems in the basal ganglia. This technical guide provides an in-depth analysis of the pharmacodynamic and pharmacokinetic properties of procyclidine, with a focus on its interactions with muscarinic acetylcholine receptors and its subsequent influence on dopaminergic signaling. Detailed experimental protocols for key assays are provided, alongside quantitative data on receptor binding affinities and functional outcomes. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of procyclidine's mechanism of action.

Introduction

The intricate interplay between the cholinergic and dopaminergic systems within the basal ganglia is fundamental for the regulation of motor control. An imbalance, characterized by a relative overactivity of the cholinergic system or a deficiency in dopaminergic signaling, manifests as various movement disorders, including Parkinson's disease and extrapyramidal symptoms (EPS) induced by antipsychotic medications. This compound, a tertiary amine antimuscarinic agent, is a cornerstone in the therapeutic armamentarium for these conditions. By competitively antagonizing muscarinic acetylcholine receptors (mAChRs), procyclidine effectively reduces the excitatory cholinergic tone, thereby helping to re-establish a more physiological equilibrium with the dopaminergic system.[1][2] This guide delves into the core mechanisms of procyclidine, presenting quantitative data, detailed experimental methodologies, and visual representations of its action.

Pharmacodynamics: Receptor Binding Profile

The primary mechanism of action of procyclidine is its antagonism of muscarinic acetylcholine receptors. Procyclidine exhibits a degree of selectivity for different muscarinic receptor subtypes, which contributes to its therapeutic efficacy and side-effect profile.

Muscarinic Receptor Affinity

Procyclidine acts as a non-selective antagonist at muscarinic acetylcholine M1, M2, and M4 receptors.[2] Its activity at M3 and M5 receptors is less well-characterized.[2] The stereoisomers of procyclidine display differential binding affinities, with (R)-procyclidine showing a higher affinity for M1 and M4 receptors compared to (S)-procyclidine.[3]

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Species/Tissue | Reference |

| M1 | (R)-Procyclidine | Higher affinity | Human Neuroblastoma NB-OK 1 cells | [3] |

| (S)-Procyclidine | 130-fold lower than (R)-isomer | Human Neuroblastoma NB-OK 1 cells | [3] | |

| M2 | (R)-Procyclidine | Lower affinity than for M1/M4 | Rat Cardiac Tissue | [3] |

| (S)-Procyclidine | 40-fold lower than (R)-isomer | Rat Cardiac Tissue | [3] | |

| M4 | (R)-Procyclidine | Higher affinity | Rat Striatum | [3] |

| (S)-Procyclidine | 130-fold lower than (R)-isomer | Rat Striatum | [3] |

Table 1: Procyclidine Binding Affinities for Muscarinic Receptor Subtypes. Note: Specific Ki values were not provided in the search results, only relative affinities.

Monoamine Transporter Affinity

While the primary action of procyclidine is at muscarinic receptors, some evidence suggests potential interactions with monoamine transporters, although this is not its main mechanism of action. Further research is needed to fully elucidate the binding affinities of procyclidine for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Effects on Cholinergic-Dopaminergic Balance

The therapeutic efficacy of procyclidine in movement disorders stems from its ability to modulate the neurochemical balance within the basal ganglia, a group of subcortical nuclei critical for motor control.

Signaling Pathway

In a healthy state, there is a functional equilibrium between the excitatory actions of acetylcholine (ACh) and the inhibitory effects of dopamine (DA) in the striatum. In conditions such as Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of cholinergic interneurons. Similarly, antipsychotic drugs that block D2 dopamine receptors can induce a state of functional dopamine deficiency, leading to extrapyramidal symptoms. Procyclidine, by blocking muscarinic receptors (primarily M1 and M4) on striatal neurons, reduces the excitatory cholinergic influence, thereby helping to restore the balance with the dopaminergic system.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the pharmacological profile of procyclidine.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of procyclidine for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB), and varying concentrations of unlabeled procyclidine.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of procyclidine. The concentration of procyclidine that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Striatal Dopamine Measurement

This protocol outlines the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the striatum of freely moving animals following procyclidine administration.

Methodology:

-

Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the striatum of the experimental animal (e.g., a rat). Allow for a post-operative recovery period.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Baseline Sampling: After a stabilization period, collect baseline dialysate samples to determine basal extracellular dopamine levels.

-

Drug Administration: Administer this compound via a relevant route (e.g., intraperitoneally).

-

Post-Treatment Sampling: Continue to collect dialysate samples at regular intervals to monitor changes in dopamine concentration over time.

-

Sample Analysis: Analyze the dopamine content of the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels to determine the effect of procyclidine on dopamine release.

Preclinical and Clinical Efficacy

The therapeutic effects of procyclidine on motor symptoms have been evaluated in both preclinical animal models and clinical trials in humans.

Preclinical Motor Activity Studies

Studies in rodent models of Parkinson's disease or drug-induced catalepsy are used to assess the efficacy of procyclidine in improving motor function. While specific quantitative data for procyclidine was not found in the provided search results, such studies typically measure parameters like:

-

Locomotor Activity: Total distance traveled, number of movements, and patterns of movement in an open field test.

-

Rotarod Performance: The ability of the animal to maintain its balance on a rotating rod, which assesses motor coordination.

-

Catalepsy Scoring: The time it takes for an animal to correct an externally imposed posture, a measure of akinesia.

One study noted that procyclidine monotherapy can be associated with hyperactivity, a side effect that was counteracted by co-administration of an alpha-2 adrenergic agonist.[4]

Clinical Trials and Motor Function Assessment

In clinical settings, the efficacy of procyclidine is often assessed using standardized rating scales, such as the Unified Parkinson's Disease Rating Scale (UPDRS) or its revised version, the MDS-UPDRS. These scales provide a comprehensive evaluation of both motor and non-motor symptoms. A clinically meaningful improvement in the motor section of the UPDRS (Part III) is generally considered to be a change of several points.[5][6] While the search results did not yield specific quantitative data on UPDRS score changes in procyclidine clinical trials, its established use for decades is a testament to its clinical efficacy in alleviating symptoms such as rigidity and tremor.[2][7]

Conclusion

This compound remains a valuable therapeutic agent for the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its primary mechanism of action, the antagonism of muscarinic acetylcholine receptors in the striatum, effectively counteracts the cholinergic overactivity that characterizes these conditions, thereby helping to restore the critical balance with the dopaminergic system. While its binding profile at muscarinic receptor subtypes is partially characterized, further research is warranted to fully elucidate its affinity for all five subtypes and to definitively quantify its interaction with monoamine transporters. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the nuanced pharmacology of procyclidine and to develop novel therapeutic strategies for movement disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-parkinsonian agents procyclidine and ethopropazine alleviate thermal hyperalgesia in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minimal clinically important change on the unified Parkinson's disease rating scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progression of MDS‐UPDRS Scores Over Five Years in De Novo Parkinson Disease from the Parkinson's Progression Markers Initiative Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 7. movementdisorders.org [movementdisorders.org]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Procyclidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine hydrochloride is a synthetic anticholinergic agent widely utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. This technical guide provides a comprehensive overview of the synthesis and detailed chemical characterization of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines the primary synthetic pathway, including detailed experimental protocols, and elaborates on the analytical techniques used for its structural elucidation and purity assessment. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams for enhanced clarity.

Synthesis of this compound

The most common and established method for the synthesis of this compound involves a two-step process: a Mannich reaction to form a key intermediate, followed by a Grignard reaction and subsequent salt formation.

Synthesis Pathway

The synthesis begins with the Mannich reaction of acetophenone, formaldehyde, and pyrrolidine to yield the intermediate, 3-(1-pyrrolidino)propiophenone. This intermediate then undergoes a Grignard reaction with cyclohexylmagnesium bromide. The final step involves the treatment of the resulting tertiary alcohol with hydrochloric acid to form the stable hydrochloride salt, this compound.

Procyclidine Hydrochloride: A Technical Guide to its Role in Elucidating Extrapyramidal Symptoms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine hydrochloride, a synthetic anticholinergic agent, serves as a critical pharmacological tool in the study of extrapyramidal symptoms (EPS). By competitively antagonizing muscarinic acetylcholine receptors, procyclidine effectively mitigates the motor disturbances arising from the dopamine-acetylcholine imbalance that characterizes drug-induced parkinsonism, dystonia, and akathisia. This technical guide provides an in-depth analysis of procyclidine's mechanism of action within the basal ganglia circuitry, detailed experimental protocols for its use in preclinical research, and a summary of its receptor binding affinities and pharmacokinetic properties. The included signaling pathway diagrams and experimental workflows offer a visual representation of its pharmacological role and its application in research settings, underscoring its continued importance in neuroscience and drug development.

Introduction

Extrapyramidal symptoms (EPS) are a significant and often debilitating side effect of dopamine receptor blocking agents, particularly antipsychotic medications.[1] These movement disorders, which include parkinsonism (rigidity, tremor, and akinesia), dystonia (sustained muscle contractions), and akathisia (motor restlessness), are primarily attributed to a functional imbalance between the dopaminergic and cholinergic systems within the basal ganglia.[1][2] this compound, a centrally-acting muscarinic antagonist, has long been a cornerstone in both the clinical management and the scientific investigation of these adverse effects.[3][4]

By selectively blocking the action of acetylcholine at muscarinic receptors, procyclidine helps to restore the physiological equilibrium disrupted by dopamine D2 receptor blockade, thereby alleviating the symptoms of EPS.[5][6] This pharmacological action makes procyclidine an invaluable tool for researchers studying the pathophysiology of EPS and for professionals involved in the development of novel therapeutics with improved side-effect profiles. This guide details the pharmacology of procyclidine, its application in preclinical models of EPS, and the analytical methods for its quantification.

Mechanism of Action: Restoring the Dopamine-Acetylcholine Balance

The motor functions of the basal ganglia are regulated by a delicate balance between the inhibitory effects of dopamine and the excitatory effects of acetylcholine.[7] Antipsychotic drugs, by blocking D2 dopamine receptors in the nigrostriatal pathway, reduce the inhibitory influence of dopamine.[1] This leads to a relative overactivity of cholinergic interneurons, resulting in the characteristic motor disturbances of EPS.[1][2]

Procyclidine exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M1, M2, and M4 subtypes, which are abundant in the striatum.[3][6][8] By blocking these receptors, procyclidine reduces the excessive cholinergic signaling, thereby helping to re-establish a more balanced state of neurotransmission within the basal ganglia.[6][9] This restored equilibrium leads to a reduction in the rigidity, akinesia, and tremor associated with drug-induced parkinsonism, as well as the abatement of dystonic reactions and akathisia.[4][10]

Signaling Pathways in the Basal Ganglia

The following diagram illustrates the interplay between the dopaminergic and cholinergic systems in the basal ganglia and the site of action for procyclidine.

Caption: Dopamine-Acetylcholine Interaction in the Basal Ganglia.

Quantitative Data

Receptor Binding Affinity

Procyclidine demonstrates stereoselective binding to muscarinic receptors, with the (R)-enantiomer exhibiting significantly higher affinity.[10] The binding affinity varies across different muscarinic receptor subtypes.

| Compound | Receptor Subtype | Binding Affinity (Ki in nM) | Species/Tissue |

| (R)-Procyclidine | M1 | 2.1 | Human Neuroblastoma |

| M2 | 25 | Rat Heart | |

| M4 | 3.2 | Rat Striatum | |

| (S)-Procyclidine | M1 | 270 | Human Neuroblastoma |

| M2 | 1000 | Rat Heart | |

| M4 | 420 | Rat Striatum | |

| Table 1: Procyclidine Binding Affinities for Muscarinic Receptors.[10] |

Pharmacokinetic Properties

The pharmacokinetic profile of procyclidine has been characterized in healthy volunteers.

| Parameter | Value |

| Mean Peak Plasma Concentration (Cmax) | 116 ng/ml |

| Mean Bioavailability | 75% |

| Volume of Distribution (Vd) | ~1 L/kg |

| Total Body Clearance | 68 ml/min |

| Plasma Elimination Half-life (t½) | ~12 hours |

| Onset of Autonomic Effects (IV) | Within 0.5 hours |

| Onset of Autonomic Effects (Oral) | 1-2 hours |

| Duration of Significant Autonomic Effects | Up to 12 hours |

| Table 2: Pharmacokinetic Parameters of Procyclidine.[11] |

Experimental Protocols

Procyclidine is frequently used in preclinical research to investigate the mechanisms of EPS and to screen novel compounds for their potential to induce or mitigate these side effects.

Haloperidol-Induced Catalepsy in Rats

This model is a widely used paradigm to screen for drugs with potential efficacy against parkinsonian-like motor deficits.

Objective: To assess the ability of procyclidine to reverse catalepsy induced by the D2 receptor antagonist, haloperidol.

Materials:

-

Male Wistar rats (200-250 g)

-

Haloperidol solution (1 mg/mL in saline with 2% Tween 80)

-

This compound solution (various concentrations in saline)

-

Vehicle (saline with 2% Tween 80)

-

Catalepsy bar (horizontal glass or wooden bar, 5 mm in diameter, positioned 8-9 cm above the floor of a cage)

-

Stopwatch

Procedure:

-

Acclimatization: Acclimatize rats to the testing room and handling for at least 3 days prior to the experiment.

-

Drug Administration:

-

Divide animals into groups (e.g., Vehicle + Vehicle, Vehicle + Haloperidol, Procyclidine (dose 1) + Haloperidol, Procyclidine (dose 2) + Haloperidol).

-

Administer procyclidine or its vehicle intraperitoneally (i.p.).

-

After a pre-determined time (e.g., 30 minutes), administer haloperidol (1 mg/kg, i.p.) or its vehicle to all animals.

-

-

Catalepsy Assessment:

-

At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess catalepsy.

-

Gently place the rat's forepaws on the horizontal bar.

-

Start the stopwatch and measure the time the rat remains in this position (descent latency).

-

A cut-off time (e.g., 180 seconds) should be established. If the rat does not move its paws within this time, it is removed from the bar, and the maximum score is recorded.

-

-

Data Analysis:

-

Record the descent latency for each animal at each time point.

-

Compare the mean descent latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in descent latency in the procyclidine-treated groups compared to the haloperidol-only group indicates anticataleptic activity.[7][12][13][14]

-

Caption: Workflow for Haloperidol-Induced Catalepsy Model.

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the direct measurement of extracellular levels of dopamine and acetylcholine in specific brain regions of freely moving animals, providing a direct assessment of the neurochemical effects of procyclidine.

Objective: To measure the effect of procyclidine on striatal dopamine and acetylcholine levels in a drug-induced EPS model.

Materials:

-

Rats or mice with stereotaxically implanted microdialysis guide cannulae targeting the striatum.

-

Microdialysis probes.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Haloperidol and procyclidine solutions.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for neurotransmitter analysis.[9][15][16][17]

Procedure:

-

Probe Insertion and Baseline Collection:

-

Gently insert the microdialysis probe through the guide cannula into the striatum.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration:

-

Administer haloperidol (e.g., 1 mg/kg, i.p.) and continue collecting dialysate samples to observe its effect on dopamine and acetylcholine levels.

-

Subsequently, administer procyclidine (i.p.) and continue sample collection.

-

-

Sample Analysis:

-

Analyze the dialysate samples for dopamine and acetylcholine concentrations using HPLC-ED or LC-MS/MS.

-

-

Data Analysis:

-

Express neurotransmitter concentrations as a percentage of the baseline values.

-

Compare the changes in dopamine and acetylcholine levels following haloperidol and procyclidine administration.

-

Caption: Workflow for In Vivo Microdialysis.

Quantification of Procyclidine in Biological Matrices

Accurate quantification of procyclidine is essential for pharmacokinetic and pharmacodynamic studies. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for this purpose.

Objective: To determine the concentration of procyclidine in a pharmaceutical dosage form or biological sample.

Instrumentation and Conditions (Example):

-

Chromatographic System: HPLC with a UV or photodiode array (PDA) detector.

-

Column: Chiral-AGP, 100 x 4.0 mm, 5.0 µm.

-

Mobile Phase: Aqueous solution of 10 mM sodium acetate (pH 4.1 with acetic acid) and acetonitrile (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard and create a series of dilutions to generate a calibration curve.

-

Sample Preparation:

-

Tablets: Weigh and finely powder tablets. Extract a known amount of powder with a suitable solvent (e.g., 0.1M hydrochloric acid), sonicate, and filter.

-

Plasma: Perform a liquid-liquid extraction with a solvent such as methyl tertiary butyl ether.

-

-

Chromatographic Analysis: Inject equal volumes of the standard solutions and the prepared sample solution into the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of procyclidine in the sample by interpolating its peak area from the calibration curve.[1][18][19]

Caption: Workflow for RP-HPLC Analysis of Procyclidine.

Conclusion

This compound remains an indispensable agent for both the clinical management and the scientific investigation of extrapyramidal symptoms. Its well-defined mechanism of action as a muscarinic antagonist provides a clear rationale for its therapeutic effects and its utility in preclinical models. The experimental protocols detailed in this guide offer a framework for researchers to further explore the intricate neurobiology of the basal ganglia and to advance the development of safer and more effective treatments for a range of neurological and psychiatric disorders. The continued study of procyclidine and its interactions within the central nervous system will undoubtedly yield further insights into the complex interplay of neurotransmitter systems that govern motor control.

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of phencyclidine on the release of radioactivity from rat striatal slices labeled with [3H]choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholine–Dopamine Interactions in the Pathophysiology and Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Procyclidine and benztropine methanesulfonate compared in drug induced extrapyramidal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two Players in the Field: Hierarchical Model of Interaction between the Dopamine and Acetylcholine Signaling Systems in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. news-medical.net [news-medical.net]

- 10. benchchem.com [benchchem.com]

- 11. ArrestinDb [review.gpcrdb.org]

- 12. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 13. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 17. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijbmsp.org [ijbmsp.org]

- 19. ijbmsp.org [ijbmsp.org]

Unveiling the Neuroprotective Potential of Procyclidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine hydrochloride, a synthetic anticholinergic agent, is well-established in the symptomatic treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3][4] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, thereby restoring the balance of neurotransmitter activity in the basal ganglia.[2][5][6] Emerging evidence, however, suggests a broader neuroprotective potential for procyclidine, extending beyond its anticholinergic properties. This technical guide synthesizes the current understanding of procyclidine's neuroprotective effects, delving into its dual-action mechanism as both a muscarinic and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][7][8] We explore the putative signaling pathways implicated in its neuroprotective action, including the modulation of intracellular calcium, mitochondrial function, and apoptotic cascades. This document provides a comprehensive overview of the experimental evidence, presents available quantitative data in structured tables, and outlines detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key therapeutic goal is the development of agents that not only manage symptoms but also slow or halt the degenerative process. This compound has long been a therapeutic option for managing motor symptoms associated with dopamine-acetylcholine imbalance.[3][9] However, its role as a potential neuroprotective agent is an area of growing interest. This guide explores the scientific basis for the neuroprotective effects of this compound, focusing on its molecular mechanisms and the experimental data supporting these claims.

Core Mechanisms of Action

This compound's neuroprotective potential appears to stem from a multi-faceted mechanism of action that includes both its well-documented anticholinergic activity and its less-explored role as an NMDA receptor antagonist.

Anticholinergic Action

Procyclidine acts as a non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M4).[2] In conditions like Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system.[9] By blocking muscarinic receptors, procyclidine helps to re-establish a more balanced neurochemical environment, which may indirectly contribute to neuronal survival by reducing excitotoxicity.

NMDA Receptor Antagonism

Several studies have identified procyclidine as a non-competitive antagonist of the NMDA receptor.[1][7][8] Overactivation of NMDA receptors by the neurotransmitter glutamate is a central mechanism of excitotoxic neuronal death in many neurodegenerative conditions. By blocking the NMDA receptor, procyclidine can prevent excessive calcium influx into neurons, a key trigger for apoptotic and necrotic cell death pathways.[8] This action is considered a significant contributor to its potential neuroprotective effects.

Quantitative Data on Neuroprotective Efficacy

While direct quantitative data on the neuroprotective effects of this compound from dedicated neuroprotection studies are limited in the publicly available literature, some insights can be drawn from related research. The following table summarizes available data, primarily from studies investigating its anticonvulsant properties, which are often linked to neuroprotection.

| Experimental Model | Drug/Compound | Dose | Observed Effect | Reference |

| Maximal electroshock-induced seizures in mice | Procyclidine + Carbamazepine | 10 mg/kg (Procyclidine) | Potentiation of protective activity | [1] |

| Maximal electroshock-induced seizures in mice | Procyclidine + Diphenylhydantoin | 10 mg/kg (Procyclidine) | Potentiation of protective activity | [1] |

| Maximal electroshock-induced seizures in mice | Procyclidine + Phenobarbital | 10 mg/kg (Procyclidine) | Potentiation of protective activity | [1] |

| Maximal electroshock-induced seizures in mice | Procyclidine + Valproate | 10 mg/kg (Procyclidine) | Potentiation of protective activity | [1] |

| Maximal electroshock-induced seizures in mice | Procyclidine + Diazepam | 20 mg/kg (Procyclidine) | Potentiation of protective activity | [1] |

Note: The potentiation of the protective activity of antiepileptic drugs suggests a potential neuroprotective effect by reducing neuronal hyperexcitability and subsequent damage. Further studies directly measuring neuronal viability and apoptosis are required to confirm and quantify these effects.

Signaling Pathways in Procyclidine-Mediated Neuroprotection

Based on its dual antagonism of muscarinic and NMDA receptors, several downstream signaling pathways are likely involved in the neuroprotective effects of this compound.

Modulation of Intracellular Calcium Homeostasis

Glutamate-induced excitotoxicity is characterized by a massive influx of Ca²⁺ through NMDA receptors. This overload triggers a cascade of detrimental events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS). By blocking NMDA receptors, procyclidine is hypothesized to directly attenuate this pathological rise in intracellular Ca²⁺, thereby preventing the initiation of cell death pathways.

Preservation of Mitochondrial Function

Mitochondria play a crucial role in neuronal survival and are primary targets of excitotoxic insults.[10][11][12][13] Calcium overload leads to mitochondrial membrane depolarization, impaired ATP synthesis, and the release of pro-apoptotic factors like cytochrome c. Procyclidine's ability to limit Ca²⁺ influx is expected to preserve mitochondrial integrity and function, thereby promoting cell survival.

Anti-Apoptotic Signaling

Apoptosis, or programmed cell death, is a key feature of neurodegeneration. The intrinsic apoptotic pathway is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. While direct evidence for procyclidine is lacking, other NMDA antagonists have been shown to modulate these pathways.[14][15] It is plausible that procyclidine, by preventing excitotoxicity, could indirectly lead to an increased Bcl-2/Bax ratio, thereby inhibiting the activation of caspases and preventing apoptosis. Furthermore, NMDA receptor signaling is linked to the CREB (cAMP response element-binding protein) pathway, which regulates the expression of pro-survival genes like BDNF (brain-derived neurotrophic factor).[14] The impact of procyclidine on this pathway warrants further investigation.

Experimental Protocols

Detailed experimental protocols are crucial for the rigorous evaluation of procyclidine's neuroprotective effects. Below are generalized protocols for key in vitro assays that can be adapted for this purpose.

Neuronal Cell Viability Assay (MTT Assay)

Objective: To quantify the protective effect of this compound against a neurotoxic insult (e.g., glutamate or MPP⁺).

Methodology:

-

Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates and allow them to adhere and differentiate.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Neurotoxic Insult: Introduce the neurotoxin (e.g., glutamate) to the wells, with and without procyclidine. Include control wells with no treatment and wells with only the neurotoxin.

-

MTT Addition: After the incubation period with the neurotoxin, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caspase-3/7 Activity Assay

Objective: To measure the effect of this compound on the activation of executioner caspases in response to an apoptotic stimulus.

Methodology:

-

Cell Culture and Treatment: Follow the same initial steps as the MTT assay (plating, pre-incubation with procyclidine, and addition of an apoptotic stimulus).

-

Cell Lysis: After the treatment period, lyse the cells to release their contents.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to the cell lysates.

-

Incubation: Incubate at room temperature to allow the activated caspases to cleave the substrate.

-

Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

Objective: To assess the ability of this compound to prevent mitochondrial depolarization induced by a neurotoxin.

Methodology:

-

Cell Culture and Treatment: Plate cells and treat with procyclidine and a neurotoxin as described previously.

-

JC-1 Staining: Add the JC-1 dye to the live cells and incubate. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.

-

Fluorescence Microscopy or Flow Cytometry: Visualize the cells using a fluorescence microscope or quantify the red/green fluorescence ratio using a flow cytometer or a fluorescence plate reader. A higher red/green ratio indicates healthier mitochondria.

Conclusion and Future Directions

This compound's established role as a muscarinic antagonist, coupled with its emerging identity as an NMDA receptor antagonist, positions it as a compelling candidate for neuroprotective therapies. The hypothesized mechanisms, including the maintenance of calcium homeostasis, preservation of mitochondrial function, and inhibition of apoptotic pathways, provide a strong rationale for further investigation.

Future research should focus on:

-

Quantitative in vitro studies: Conducting dose-response experiments to quantify the neuroprotective effects of procyclidine on neuronal viability, apoptosis, and mitochondrial function in various neurodegenerative models (e.g., Aβ toxicity for Alzheimer's, MPP⁺ for Parkinson's).

-

In vivo studies: Utilizing animal models of neurodegenerative diseases to evaluate the long-term neuroprotective efficacy of procyclidine, assessing both behavioral outcomes and neuropathological markers.

-

Signaling pathway elucidation: Employing molecular biology techniques to definitively map the signaling cascades modulated by procyclidine, including its effects on CREB, BDNF, and Bcl-2 family proteins.

A thorough exploration of these areas will be critical in translating the neuroprotective potential of this compound from a promising hypothesis to a validated therapeutic strategy for a range of devastating neurological disorders.

References

- 1. The NMDA antagonist procyclidine, but not ifenprodil, enhances the protective efficacy of common antiepileptics against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Procyclidine - Wikipedia [en.wikipedia.org]

- 3. Anticholinergics (procyclidine, trihexyphenidyl) | Parkinson's UK [parkinsons.org.uk]

- 4. patient.info [patient.info]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mims.com [mims.com]

- 7. researchgate.net [researchgate.net]

- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

- 9. medicines.org.uk [medicines.org.uk]

- 10. Toxin Models of Mitochondrial Dysfunction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial Dysfunction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mitochondrial dysfunction in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Brain-derived neurotrophic factor prevents phencyclidine-induced apoptosis in developing brain by parallel activation of both the ERK and PI-3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological mechanisms mediating phencyclidine-induced apoptosis of striatopallidal neurons: the roles of glutamate, dopamine, acetylcholine and corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Procyclidine Hydrochloride: A Comprehensive Pharmacological Guide for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine hydrochloride is a synthetic tertiary amine with potent anticholinergic properties, primarily acting as a non-selective muscarinic acetylcholine receptor antagonist.[1][2] Its ability to cross the blood-brain barrier has established it as a valuable pharmacological tool in neuroscience research and a therapeutic agent for treating Parkinson's disease and drug-induced extrapyramidal symptoms.[3][4] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its application in neuroscience research. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of its receptor binding profile and visualizations of relevant signaling pathways to facilitate its effective use as a research tool.

Core Properties of this compound

This compound is a white, crystalline, water-soluble solid.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol;hydrochloride |

| Molecular Formula | C₁₉H₃₀ClNO |

| Molecular Weight | 323.9 g/mol |

| CAS Number | 1508-76-5 |

| Melting Point | 227-228 °C |

| Solubility | Soluble in water |

Mechanism of Action

Procyclidine's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[6][7] By blocking the binding of the endogenous neurotransmitter acetylcholine, procyclidine inhibits its excitatory effects at these receptors.[8] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions in the central and peripheral nervous systems.[9][10]

Procyclidine exhibits a degree of selectivity for M1, M2, and M4 receptor subtypes.[5][8] The antagonism of M1 receptors in the striatum is thought to be a key mechanism in alleviating the motor symptoms of Parkinson's disease by restoring the balance between the dopaminergic and cholinergic systems.[1]

Signaling Pathways

The antagonism of muscarinic receptors by procyclidine disrupts the canonical signaling cascades initiated by acetylcholine. These pathways are subtype-dependent:

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Acetylcholine binding typically activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (camp) levels.

The following diagrams illustrate these signaling pathways and the point of inhibition by procyclidine.

Pharmacokinetics and Pharmacodynamics